2,3,4-Trifluoro-5chlorobenzyl alcohol

Quinolone antibacterials Fluoroquinolone synthesis Regioselective functionalization

2,3,4-Trifluoro-5-chlorobenzyl alcohol is a polyhalogenated benzyl alcohol derivative bearing three fluorine atoms and one chlorine atom on a benzene ring with a hydroxymethyl substituent. It is a key intermediate in the synthesis of highly active 1-cyclopropyl-6,8-dihalogeno-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid antibacterials, as disclosed in US Patent US5072038A, where 5-chloro-2,3,4-trifluorobenzoyl fluoride is converted to the benzyl alcohol and subsequently transformed into the target quinolone scaffolds.

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
CAS No. 101513-74-0
Cat. No. B8278679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-5chlorobenzyl alcohol
CAS101513-74-0
Molecular FormulaC7H4ClF3O
Molecular Weight196.55 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)F)F)F)CO
InChIInChI=1S/C7H4ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
InChIKeyTZBUGJGXVGATIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trifluoro-5-chlorobenzyl alcohol (CAS 101513-74-0): A Halogenated Benzyl Alcohol Intermediate for Targeted Quinolone Synthesis


2,3,4-Trifluoro-5-chlorobenzyl alcohol is a polyhalogenated benzyl alcohol derivative bearing three fluorine atoms and one chlorine atom on a benzene ring with a hydroxymethyl substituent. It is a key intermediate in the synthesis of highly active 1-cyclopropyl-6,8-dihalogeno-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid antibacterials, as disclosed in US Patent US5072038A, where 5-chloro-2,3,4-trifluorobenzoyl fluoride is converted to the benzyl alcohol and subsequently transformed into the target quinolone scaffolds [1].

Why a Chlorine at the 5-Position Instead of the 3-Position Avoids Regioisomeric Contamination in Quinolone Antibacterial Synthesis


Substituting 2,3,4-trifluoro-5-chlorobenzyl alcohol with its positional isomer 3-chloro-2,4,5-trifluorobenzyl alcohol (CAS 101513-79-5) is not chemically valid for the patented quinolone synthetic route, because the chlorine substituent position dictates the regiochemistry of subsequent nucleophilic aromatic substitution and cyclization steps. In the US5072038A patent, the 5-chloro isomer is explicitly selected as the optimal starting material for constructing 6,8-dihalogenoquinolonecarboxylic acids, and the patent teaches that only certain halogen substitution patterns (R1 = H, Cl, F; R2 = Cl, F; with only one of R1 or R2 being F) lead to the desired highly active antibacterial compounds [1]. Using the 3-chloro isomer would result in a different substitution pattern on the final quinolone, potentially abolishing antibacterial activity or introducing unwanted stereoelectronic effects.

Quantitative Differentiation Evidence for 2,3,4-Trifluoro-5-chlorobenzyl alcohol vs. Positional Isomer 3-Chloro-2,4,5-trifluorobenzyl alcohol


Regiochemical Identity Determines Antibacterial Quinolone Scaffold: Explicit Selection in Patent US5072038A

The US5072038A patent explicitly identifies 5-chloro-2,3,4-trifluorobenzoyl fluoride—and by extension its benzyl alcohol reduction product—as the preferred intermediate for synthesizing 1-cyclopropyl-6,8-dihalogeno-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acids [1][2]. The patent teaches that the chlorine must be at the 5-position of the starting benzene ring to achieve the correct halogen substitution pattern (X1 = Cl or F, X2 = F) on the final quinolone nucleus [1]. In contrast, the 3-chloro isomer (CAS 101513-79-5) would place the chlorine at a different ring position, leading to a structurally distinct quinolone analog not covered by the patent's antibacterial claims.

Quinolone antibacterials Fluoroquinolone synthesis Regioselective functionalization

Predicted Lipophilicity (LogP) and Hydrogen-Bond Acceptor Count Differentiate 5-Chloro Isomer from 3-Chloro Isomer

Computational property predictions indicate that 3-chloro-2,4,5-trifluorobenzyl alcohol (CAS 101513-79-5) has a predicted octanol/water partition coefficient (LogP) of 2.0 and 4 hydrogen-bond acceptors [1]. For the 5-chloro isomer (CAS 101513-74-0), the same number of fluorine and chlorine substituents results in an equivalent LogP prediction; however, the different substitution pattern alters the electrostatic potential surface, which can influence molecular recognition and binding affinity in biological targets. The InChI Key for the 5-chloro isomer is TZBUGJGXVGATIU-UHFFFAOYSA-N, while the 3-chloro isomer has InChI Key HGUFDLHAHPQKOQ-UHFFFAOYSA-N, confirming distinct chemical identities [1].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Provenance: Reduction of 5-Chloro-2,3,4-trifluorobenzoyl Fluoride to the Benzyl Alcohol Secures a Defined Quinolone Precursor

The patent US5072038A teaches that halogen-substituted benzyl alcohols are prepared in a smooth reaction from the corresponding acid fluorides by reduction with sodium borohydride [1]. Specifically, 5-chloro-2,3,4-trifluorobenzoyl fluoride (CAS 101513-69-3) is reduced to 2,3,4-trifluoro-5-chlorobenzyl alcohol, which is then converted via thionyl chloride to the benzyl chloride (CAS 101513-70-6) in virtually quantitative yield [1]. This three-step sequence (acid fluoride → benzyl alcohol → benzyl chloride) is integral to the patented quinolone synthesis. No comparable patent specifically claims the 3-chloro isomer for this quinolone pathway.

Synthetic methodology Intermediate preparation Quinolone precursor

Molecular Weight and Formula Identical, but CAS-Registry Distinction Confirms Non-Interchangeability for Regulatory and Procurement Purposes

Both 2,3,4-trifluoro-5-chlorobenzyl alcohol (CAS 101513-74-0) and 3-chloro-2,4,5-trifluorobenzyl alcohol (CAS 101513-79-5) share the molecular formula C7H4ClF3O and molecular weight 196.55 g/mol [1]. Despite this isomeric relationship, the two compounds are assigned distinct CAS Registry Numbers, reflecting their different chemical structures. For procurement, relying solely on molecular formula or weight risks ordering the wrong isomer. The InChI Key provides unambiguous authentication: TZBUGJGXVGATIU-UHFFFAOYSA-N for the 5-chloro isomer vs. HGUFDLHAHPQKOQ-UHFFFAOYSA-N for the 3-chloro isomer.

Chemical identity CAS registry Regulatory compliance

Application Scenarios Where 2,3,4-Trifluoro-5-chlorobenzyl Alcohol Provides Verified Advantages


Synthesis of Patented 6,8-Dihalogenoquinolonecarboxylic Acid Antibacterials

When a research program requires the synthesis of 1-cyclopropyl-6,8-dihalogeno-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acids as described in US5072038A, 2,3,4-trifluoro-5-chlorobenzyl alcohol is the required intermediate. The patent explicitly teaches that the 5-chloro isomer, derived from 5-chloro-2,3,4-trifluorobenzoyl fluoride, is the correct starting material for constructing the desired halogen substitution pattern on the quinolone nucleus [1]. Using the 3-chloro isomer would produce an off-target quinolone analog not covered by the patent's antibacterial activity data, potentially wasting synthetic effort and compromising patent protection.

Regioselective Functionalization Studies on Polyhalogenated Benzyl Alcohols

For chemists investigating the relative reactivity of chlorine vs. fluorine substituents in nucleophilic aromatic substitution (SNAr) reactions, the 5-chloro isomer provides a well-defined substrate where the chlorine is para to the hydroxymethyl group and meta to the fluorines at positions 3 and 4. This specific substitution pattern allows systematic study of leaving-group ability and regioselectivity in SNAr processes, which is distinct from the reactivity profile of the 3-chloro isomer where the chlorine is meta to the hydroxymethyl group.

Building Block for Halogenated Benzyl Chloride and Benzaldehyde Derivatives

As taught in US5072038A, 2,3,4-trifluoro-5-chlorobenzyl alcohol can be quantitatively converted to the corresponding benzyl chloride (CAS 101513-70-6) using thionyl chloride [1]. This benzyl chloride is a versatile electrophile for further alkylation reactions, while controlled hydrolysis yields 2,3,4-trifluoro-5-chlorobenzaldehyde, another valuable intermediate. The 5-chloro substitution pattern ensures that subsequent transformations maintain the halogen arrangement required for target molecule synthesis.

Procurement for Regulated Pharmaceutical Intermediate Supply Chains

When sourcing a halogenated benzyl alcohol for GMP intermediate production, CAS 101513-74-0 uniquely identifies the 5-chloro isomer with InChI Key TZBUGJGXVGATIU-UHFFFAOYSA-N , ensuring that quality control, analytical method validation, and regulatory documentation unambiguously reference the correct chemical entity. Relying on molecular formula alone risks receiving the 3-chloro isomer (CAS 101513-79-5), which would fail identity testing and could result in batch rejection.

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